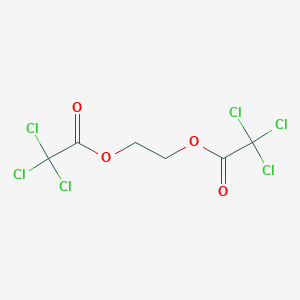

Ethylene glycol bis(trichloroacetate)

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trichloroacetyl)oxyethyl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl6O4/c7-5(8,9)3(13)15-1-2-16-4(14)6(10,11)12/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDZRWBPFCFZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041960 | |

| Record name | Ethylene glycol bis(trichloroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2514-53-6 | |

| Record name | TCA ethadyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2514-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TCA-ethadyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002514536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glytac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glytac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glytac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene glycol bis(trichloroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene bis(trichloroacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TCA-ETHADYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX69068G2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Ethylene Glycol Bis Trichloroacetate

Esterification Pathways for Ethylene (B1197577) glycol bis(trichloroacetate)

The synthesis of Ethylene glycol bis(trichloroacetate) is primarily achieved through esterification, a fundamental reaction in organic chemistry where an alcohol reacts with a carboxylic acid or its derivative to form an ester and water. The novel esters of trichloroacetic acid, including the subject compound, can be obtained by reacting trichloroacetic acid with an aliphatic glycol, such as ethylene glycol, under conditions that promote esterification. google.com

Direct Esterification of Ethylene Glycol with Trichloroacetic Acid Derivatives

The most direct pathway involves the reaction of ethylene glycol with a source of the trichloroacetyl group. This process can be conducted with or without a catalyst and often employs an azeotrope-forming solvent, such as toluene or benzene, to facilitate the removal of water, thereby driving the reaction equilibrium towards the product. google.com High yields of the desired bis(trichloroacetate) ester can be achieved through this method. google.com

The selection of the acid component is a critical parameter in the synthesis of Ethylene glycol bis(trichloroacetate). Various derivatives of trichloroacetic acid can serve as the acylating agent, each with different reactivity and handling characteristics. The most common sources include trichloroacetic acid itself, trichloroacetic anhydride (B1165640), and trichloroacetyl chloride. google.com While direct esterification with trichloroacetic acid is feasible, the use of more reactive derivatives like the anhydride or acyl chloride can often proceed under milder conditions or at a faster rate, though economic considerations may favor the use of the carboxylic acid for large-scale production. google.com

Table 1: Sources of Trichloroacetyl Group for Esterification

| Acid Component Source | Chemical Formula | General Reactivity |

|---|---|---|

| Trichloroacetic Acid | CCl₃COOH | Moderate |

| Trichloroacetic Anhydride | (CCl₃CO)₂O | High |

The molar ratio of the reactants significantly impacts the reaction's outcome and the yield of the final product. To favor the formation of the bis-ester, a molar excess of the trichloroacetic acid component is typically employed. This ensures that both hydroxyl groups of the ethylene glycol molecule are esterified. For instance, a successful synthesis has been reported using a molar ratio of approximately 2.27 moles of trichloroacetic acid per mole of ethylene glycol. google.com

Reactant purity is also paramount for achieving high reaction efficiency. Impurities in either the ethylene glycol or the trichloroacetic acid derivative can lead to side reactions, lower yields, and complicate the purification of the final product. Commercially available aliphatic glycols are preferred for the dihydroxy alcohol component due to economic reasons and consistent quality. google.com

Table 2: Example Stoichiometry for Ethylene glycol bis(trichloroacetate) Synthesis

| Reactant | Moles Used | Grams Used | Molar Ratio (Acid:Glycol) |

|---|---|---|---|

| Trichloroacetic Acid | 17 | 2781.5 | ~2.27 : 1 |

| Ethylene Glycol | 7.5 | 465 |

Data derived from a documented laboratory procedure. google.com

Catalytic Strategies in the Synthesis of Ethylene glycol bis(trichloroacetate)

While the esterification can proceed without a catalyst, particularly when heated, the use of a catalyst can significantly increase the reaction rate and allow for lower reaction temperatures, potentially reducing the formation of by-products. google.com Both inorganic acids and acid salts have proven effective in catalyzing the formation of Ethylene glycol bis(trichloroacetate). google.com

Strong inorganic acids, with sulfuric acid being a prime example, are commonly used as catalysts in esterification reactions. google.com The acid protonates the carbonyl oxygen of the trichloroacetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. This catalytic action accelerates the rate of both the mono- and di-esterification steps.

Acid salts, such as sodium acid sulphate (sodium bisulfate), also function as effective catalysts for this esterification. google.com These salts provide a source of protons in the reaction mixture, functioning similarly to inorganic acids but are often less corrosive and easier to handle. Other sulfonic acids, like benzenesulfonic acid and p-toluenesulfonic acid, may also be employed for this purpose. google.com

Table 3: Types of Catalysts for Esterification

| Catalyst Type | Example(s) | Function |

|---|---|---|

| Inorganic Acid | Sulfuric Acid | Protonates the carbonyl group of the acid, activating it for nucleophilic attack. |

| Acid Salt | Sodium Acid Sulphate | Provides a source of protons to facilitate the reaction. |

Utility of Organic Acid Catalysts (e.g., Benzenesulfonic Acid, p-Toluenesulfonic Acid)

In the esterification process to form glycol esters, strong acid catalysts are crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. While traditional mineral acids like sulfuric acid can be effective, they often lead to side reactions, equipment corrosion, and environmental concerns due to waste generation. scispace.com Organic sulfonic acids, such as benzenesulfonic acid and p-toluenesulfonic acid (p-TSA), have emerged as highly effective and cleaner alternatives. scispace.comresearchgate.net

p-Toluenesulfonic Acid (p-TSA) is a widely used catalyst in the synthesis of various esters, including glycol derivatives. scialert.net It is a strong organic acid that is solid, non-oxidizing, and less corrosive than sulfuric acid, making it easier to handle. researchgate.net Studies on the synthesis of ethylene glycol butyl ether acetate (B1210297) show that p-TSA is an effective catalyst, with optimal yields achieved at specific concentrations. scispace.comatlantis-press.com For instance, in the synthesis of ethylene glycol butyl ether acetate from ethylene glycol butyl ether and acetic acid, a catalyst dosage of 3% p-TSA resulted in a yield of 98.81%. scispace.com The catalytic activity of p-TSA in esterification reactions has been shown to be superior to other conventional catalysts like BF3. researchgate.net

Benzenesulfonic Acid , another strong aromatic sulfonic acid, exhibits reactions typical of its class, including the formation of esters. wikipedia.org Its high acidity, with a pKa of -2.8, ensures it is almost fully dissociated in water, making it a potent catalyst for protonating the carboxylic acid reactant. wikipedia.org

The general mechanism for acid-catalyzed esterification, applicable to both benzenesulfonic acid and p-TSA, involves the following steps:

Protonation of the carbonyl oxygen of trichloroacetic acid by the catalyst.

Nucleophilic attack by a hydroxyl group of ethylene glycol on the protonated carbonyl carbon.

Proton transfer from the attacking hydroxyl group to one of the other oxygen atoms.

Elimination of a water molecule to form a protonated ester.

Deprotonation of the ester to release the final product and regenerate the acid catalyst.

Interactive Data Table: Comparison of Acid Catalysts in Esterification

| Catalyst | Type | Key Advantages | Typical Yield (Related Syntheses) | Citations |

| p-Toluenesulfonic Acid (p-TSA) | Organic Sulfonic Acid | High activity, solid, less corrosive, easier handling | Up to 98.8% | scispace.comresearchgate.net |

| Benzenesulfonic Acid | Organic Sulfonic Acid | Strong acid (pKa -2.8), effective protonation | - | wikipedia.org |

| Sulfuric Acid (H₂SO₄) | Mineral Acid | High activity | - | scispace.comresearchgate.net |

Solvent Effects and Azeotropic Distillation Techniques in Esterification

Esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester. google.com To drive the reaction to completion, water must be continuously removed from the reaction mixture. Azeotropic distillation is a highly effective technique for this purpose. researchgate.net

Hydrocarbon solvents that are immiscible with water, such as toluene, benzene, and xylene, are commonly used as azeotropic agents in esterification. researchgate.net These solvents form a low-boiling azeotrope with water. The process generally involves heating the reaction mixture containing the alcohol, carboxylic acid, catalyst, and hydrocarbon solvent to reflux.

The vapor produced, which is a mixture of the hydrocarbon and water, is passed through a condenser. Upon cooling, the condensate separates into two layers in a Dean-Stark apparatus or a similar separator. The denser aqueous layer is drained off, while the lighter, immiscible hydrocarbon layer is returned to the reaction flask. This continuous removal of water effectively shifts the reaction equilibrium towards the formation of the ester product, maximizing the yield. scispace.com

In a related synthesis of ethylene glycol butyl ether acetate, cyclohexane was successfully used as the dehydrating agent to remove the water formed during the reaction. scispace.comatlantis-press.com Similarly, in the esterification of benzoic acid with diethylene glycol, xylene was used to remove water via azeotropic distillation. researchgate.net The choice of solvent depends on the boiling point of the reactants and the desired reaction temperature.

Interactive Data Table: Common Azeotropic Solvents in Esterification

| Solvent | Boiling Point (°C) | Azeotrope Boiling Point with Water (°C) | Key Features | Citations |

| Benzene | 80.1 | 69.3 | Effective but carcinogenic, use is restricted | - |

| Toluene | 110.6 | 85 | Commonly used, less toxic than benzene | google.com |

| Xylene | ~140 | ~95 | Suitable for higher temperature reactions | researchgate.net |

| Cyclohexane | 80.7 | 69 | Effective for lower temperature reactions | scispace.comatlantis-press.com |

Reaction pressure is a critical parameter that can influence the rate and yield of esterification reactions. While specific data on the synthesis of Ethylene glycol bis(trichloroacetate) is limited, the principles can be contextualized from related glycol ester syntheses.

Operating the reaction under vacuum can be advantageous, particularly when dealing with high-boiling reactants or products that may be thermally sensitive. Lowering the pressure reduces the boiling points of all components, including the water byproduct, allowing the reaction to proceed at a lower temperature. This can help to prevent thermal degradation of the reactants or the desired ester product. researchgate.netosti.gov For instance, in the production of ethylene glycols, distillation columns are operated under vacuum (10-100 mmHg) to prevent degradation. osti.gov

Conversely, in some cases, operating at elevated pressures may be beneficial. For example, in the transesterification of canola oil, a reaction pressure of 4.14 MPa was used. researchgate.net Increased pressure can keep volatile reactants in the liquid phase at higher temperatures, potentially increasing the reaction rate. However, for direct esterification reactions where water removal is key, atmospheric or reduced pressure is more common to facilitate the distillation of the water azeotrope. The optimal pressure is a balance between achieving a sufficient reaction rate and efficiently removing the water byproduct without causing degradation.

Advanced Purification and Isolation Techniques for Ethylene glycol bis(trichloroacetate)

Following the synthesis, the crude product contains the desired ester, unreacted starting materials, the catalyst, and various byproducts. A multi-step purification process is necessary to isolate Ethylene glycol bis(trichloroacetate) in high purity.

Aqueous Washing Procedures (e.g., Sodium Bicarbonate Solutions)

The first step in purification typically involves neutralizing and removing the acid catalyst and any unreacted trichloroacetic acid. This is achieved by washing the crude reaction mixture with an aqueous basic solution. A dilute solution of sodium bicarbonate (NaHCO₃) is commonly used for this purpose. coleparmer.com

The sodium bicarbonate reacts with the acidic components (catalyst and unreacted acid) to form their corresponding sodium salts, which are soluble in water, and carbon dioxide gas.

Reaction: Acid + NaHCO₃ → Sodium Salt + H₂O + CO₂

This washing step is usually performed in a separatory funnel. The organic layer containing the crude ester is mixed thoroughly with the sodium bicarbonate solution. After allowing the layers to separate, the aqueous layer containing the salts is removed. This process is often repeated several times, followed by washing with pure water to remove any residual salts and base. Finally, a wash with brine (saturated NaCl solution) may be used to help break any emulsions and further dry the organic layer before subsequent steps.

Vacuum Distillation and Recrystallization Methodologies

After aqueous washing and drying (typically with an anhydrous salt like MgSO₄ or Na₂SO₄), the solvent is removed, often using a rotary evaporator. The resulting crude ester is then subjected to more rigorous purification techniques.

Vacuum Distillation: Ethylene glycol bis(trichloroacetate) is a high-boiling point compound. Distillation at atmospheric pressure would require very high temperatures, which could lead to thermal decomposition. Therefore, vacuum distillation is the preferred method for its purification. sae.org By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a safer temperature. osti.govgoogle.com This technique is effective at separating the ester from less volatile impurities (like residual salts or polymeric byproducts) and more volatile impurities (like any remaining starting materials). The process is widely used for purifying various glycol derivatives. sae.orggoogle.com

Recrystallization: If the distilled Ethylene glycol bis(trichloroacetate) is a solid at room temperature, recrystallization can be employed as a final purification step to achieve very high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. researchgate.net

The process involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed. As the solution cools, the solubility of the ester decreases, and it crystallizes out, leaving more soluble impurities behind in the solution (mother liquor).

The pure crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.

Finally, the crystals are dried to remove any residual solvent.

Melt crystallization, which does not require a solvent, is another potential technique for purifying glycol derivatives. researchgate.net These methods are highly effective for removing minor impurities and obtaining a product of analytical grade. nih.gov

Chemical Reactivity and Transformation Mechanisms of Ethylene Glycol Bis Trichloroacetate

Reactions Involving Photochemical Processes

The carbon-chlorine bonds in ethylene (B1197577) glycol bis(trichloroacetate) are susceptible to cleavage under photochemical conditions, initiating radical chain reactions. This reactivity is harnessed in the synthesis of more highly chlorinated molecules.

Photochemical Chlorination to Tetrachloroethylene (B127269) glycol bis(trichloroacetate)

Ethylene glycol bis(trichloroacetate) can be converted to tetrachloroethylene glycol bis(trichloroacetate) through a photochemical chlorination process. This reaction involves the substitution of the hydrogen atoms on the ethylene bridge of the molecule with chlorine atoms. The reaction is typically carried out by introducing chlorine gas into the reaction mixture under illumination, often with ultraviolet (UV) light. The photochemical energy initiates the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals.

The process, as described in U.S. Patent 4,301,092A, involves heating the starting material, ethylene glycol bis(trichloroacetate), and introducing chlorine gas while illuminating the mixture. The temperature is progressively increased, for instance from 80°C to 120°C, over the course of the reaction. The evolution of hydrochloric acid (HCl) gas is a key indicator of the reaction's progress. This process can be conducted without a solvent, using the reactant itself as the medium. researchgate.net

| Reaction Parameter | Condition |

| Reactants | Ethylene glycol bis(trichloroacetate), Chlorine (gas) |

| Initiation | Photochemical (e.g., UV light) |

| Temperature | 50°C to 200°C, with a preferred range of 80°C to 160°C. researchgate.net |

| Byproduct | Hydrochloric acid (HCl) |

| Product | Tetrachloroethylene glycol bis(trichloroacetate) |

Decomposition and Cleavage Reactions

The stability of ethylene glycol bis(trichloroacetate) and its derivatives is significantly affected by temperature, leading to decomposition and cleavage of the ester bonds.

Thermal Decomposition Pathways of Halogenated Esters

The thermal decomposition of halogenated esters can proceed through various mechanisms, often involving the elimination of hydrogen halides or the cleavage of the ester linkage itself. For polychlorinated aliphatic esters, the decomposition pathways can be complex, leading to a variety of smaller chlorinated molecules. The presence of chlorine atoms can influence the bond dissociation energies within the molecule, affecting the temperature at which decomposition occurs. Studies on the thermal decomposition of various chlorinated hydrocarbons, which share some structural similarities with the chlorinated ester , show that decomposition often initiates at temperatures above 400°C and can lead to the formation of products like hydrogen chloride, phosgene, and smaller chlorinated hydrocarbons. The specific products formed depend on the reaction conditions, including temperature and the presence of other substances like oxygen.

Formation of Oxalyl Chloride and Trichloroacetyl Chloride from Tetrachloroethylene glycol bis(trichloroacetate)

A significant transformation of tetrachloroethylene glycol bis(trichloroacetate) is its thermal decomposition to yield two valuable chemical intermediates: oxalyl chloride and trichloroacetyl chloride. This reaction represents a cleavage of the central C-O-C-C-O-C backbone of the molecule.

According to U.S. Patent 4,301,092A, this decomposition can be achieved by heating tetrachloroethylene glycol bis(trichloroacetate) at temperatures ranging from 50°C to 160°C. The reaction can be facilitated by a catalyst, although it can also proceed without one. This process is essentially a rearrangement and cleavage of the molecule, breaking it into two smaller acyl chloride fragments. researchgate.net

| Reaction | Decomposition of Tetrachloroethylene glycol bis(trichloroacetate) |

| Starting Material | Tetrachloroethylene glycol bis(trichloroacetate) |

| Products | Oxalyl chloride, Trichloroacetyl chloride |

| Temperature | 50°C to 160°C researchgate.net |

| Catalyst (optional) | Not specified in detail, but the process can be conducted without a catalyst. researchgate.net |

Participation in Radical and Addition Reactions

The trichloroacetate (B1195264) groups in ethylene glycol bis(trichloroacetate) make it a potential participant in radical reactions, particularly atom-transfer radical addition (ATRA) reactions.

Atom-Transfer Radical Addition Reactions (Contextualized from related trichloroacetates)

Atom-transfer radical addition (ATRA) is a powerful method for forming carbon-carbon bonds. In this reaction, a radical is generated from an organic halide in the presence of a transition metal catalyst. This radical then adds to an alkene, and the resulting radical abstracts a halogen atom from the catalyst to complete the catalytic cycle.

While specific studies on the ATRA reactions of ethylene glycol bis(trichloroacetate) are not widely documented, the reactivity of other trichloroacetate esters, such as ethyl trichloroacetate, provides a strong basis for understanding its potential behavior. researchgate.net Research has shown that ethyl trichloroacetate can participate in ATRA reactions with alkenes, such as styrene, in the presence of ruthenium-based catalysts. researchgate.net In these reactions, the trichloromethyl group is added across the double bond of the alkene.

The general mechanism involves the activation of the carbon-chlorine bond in the trichloroacetate by a transition metal complex, leading to the formation of a dichlorinated radical species. This radical then adds to the alkene. The efficiency and outcome of the reaction are influenced by factors such as the nature of the catalyst, the solvent, and the reaction temperature. The use of a reducing agent can sometimes be employed to regenerate the active catalyst. researchgate.net

| Reaction Type | Atom-Transfer Radical Addition (ATRA) |

| Substrate Class | Alkyl Trichloroacetates (e.g., Ethyl trichloroacetate) researchgate.net |

| Reactant | Alkenes (e.g., Styrene) researchgate.net |

| Catalyst | Transition metal complexes (e.g., Ruthenium complexes) researchgate.net |

| Key Intermediate | Dichlorinated radical species |

| Product | Adduct of the trichloroacetate and the alkene |

Role as a Precursor in Dichlorocarbene (B158193) Chemistry

Ethylene glycol bis(trichloroacetate) serves as a precursor for the generation of dichlorocarbene (:CCl₂), a highly reactive intermediate with significant applications in organic synthesis, particularly for the formation of dichlorocyclopropanes. The generation of dichlorocarbene from trichloroacetate esters is a well-established method. wikipedia.orgacs.org

The core of this transformation lies in the reaction of the trichloroacetate ester with a strong base, such as an alkoxide (e.g., sodium methoxide (B1231860) or potassium tert-butoxide). wikipedia.org The reaction proceeds through a two-step mechanism:

Nucleophilic attack and formation of the trichloromethanide anion: The base attacks the carbonyl group of the ester. This leads to the cleavage of the ester and the formation of the trichloromethanide anion (CCl₃⁻).

Alpha-elimination: The unstable trichloromethanide anion rapidly eliminates a chloride ion (Cl⁻) to yield the neutral, but highly electrophilic, dichlorocarbene.

For ethylene glycol bis(trichloroacetate), this process can theoretically occur at both trichloroacetate groups, potentially yielding two equivalents of dichlorocarbene per molecule of the precursor.

The general reaction scheme is as follows: C₂H₄(OCOCCl₃)₂ + 2 RO⁻ → C₂H₄(OH)₂ + 2 R₂CO₃ + 2 :CCl₂

Dichlorocarbene generated in this manner can then react in situ with various substrates. A primary application is the [1+2] cycloaddition reaction with alkenes to form geminal dichlorocyclopropanes. wikipedia.org These products are versatile synthetic intermediates that can be further transformed into cyclopropanes, allenes, or cyclopropanones.

An alternative, non-basic method for generating dichlorocarbene from a trichloroacetate source is the thermal decomposition of sodium trichloroacetate. This method is particularly useful when the substrate, such as a base-sensitive olefin, is incompatible with the strongly basic conditions of the alkoxide-mediated pathway.

Advanced Analytical Methodologies for Ethylene Glycol Bis Trichloroacetate Research

Chromatographic Separation and Characterization

Chromatographic techniques are the cornerstone for the analysis of Ethylene (B1197577) glycol bis(trichloroacetate), enabling its separation from complex matrices, identification, and the isolation of impurities. The choice between liquid and gas chromatography depends on the analyte's properties and the specific goals of the analysis, such as purity assessment, quantification, or structural elucidation of byproducts.

High Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of Ethylene glycol bis(trichloroacetate). Its applicability to non-volatile and thermally labile compounds makes it an ideal choice for analyzing the intact ester without the need for chemical modification.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for the analysis of Ethylene glycol bis(trichloroacetate). sielc.com This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

A specific and effective method has been developed using a Newcrom R1 column, which is a specialized reverse-phase column noted for its low silanol (B1196071) activity. sielc.com This characteristic minimizes undesirable interactions with the analyte, leading to improved peak shape and reproducibility. The analysis can be performed with a straightforward mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile modifier such as formic acid is substituted for phosphoric acid to ensure compatibility with the MS interface. sielc.com

Below is a table summarizing typical RP-HPLC conditions for the analysis of Ethylene glycol bis(trichloroacetate).

Table 1: Example RP-HPLC Method Conditions

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detector | UV, Mass Spectrometry (MS) |

| Notes | For MS detection, formic acid should be used instead of phosphoric acid. |

For laboratories requiring higher throughput and greater separation efficiency, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advancement over traditional HPLC. UPLC utilizes columns packed with smaller particles (typically sub-2 µm), which allows for faster analysis times and provides higher resolution. The established HPLC method for Ethylene glycol bis(trichloroacetate) is adaptable to UPLC systems, particularly when using columns with smaller particle sizes, such as 3 µm, to achieve rapid separations. sielc.com This enhancement is crucial for analyzing complex samples or for high-throughput screening applications.

Beyond analytical quantification, HPLC is a powerful tool for isolating and purifying substances. The scalability of the RP-HPLC method allows it to be adapted for preparative chromatography. sielc.com By increasing the column diameter and sample load, significant quantities of Ethylene glycol bis(trichloroacetate) can be purified. This strategy is essential for isolating and identifying unknown impurities. Once isolated, these impurities can be subjected to further structural analysis using techniques like mass spectrometry or NMR, which is a critical step in understanding the compound's degradation pathways and production quality.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides high sensitivity and specificity, making GC-MS a definitive method for identification and quantification. gcms.cz While Ethylene glycol bis(trichloroacetate) can be analyzed by GC, its analysis is often more robustly achieved through the derivatization of its constituent parts, ethylene glycol and trichloroacetic acid, particularly when analyzing for these components as impurities or degradation products in various matrices. cdc.gov

Derivatization is a chemical modification process used to convert a compound into a product that has improved chromatographic properties, such as increased volatility and thermal stability, making it suitable for GC analysis. research-solution.com

For the analysis of the parent glycol, derivatization is essential. Ethylene glycol itself is highly polar and not sufficiently volatile for direct GC analysis. Common derivatization techniques include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms in the hydroxyl groups of ethylene glycol with trimethylsilyl (B98337) (TMS) groups. research-solution.comscispace.com This process significantly reduces the polarity and increases the volatility of the analyte.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to convert the hydroxyl groups into esters, which are more volatile. nih.gov

Boronate Ester Formation: Phenylboronic acid reacts specifically with diols like ethylene glycol to form a cyclic boronate ester, a derivative that is highly suitable for GC analysis. rsc.org

For the analysis of the trichloroacetate (B1195264) portion, which may exist as trichloroacetic acid following hydrolysis, derivatization to a more volatile ester form is common. This is typically achieved by esterification with an alcohol, such as methanol (B129727) or n-octanol, in the presence of an acid catalyst. nih.govnih.govscispace.com The resulting methyl or octyl esters are readily analyzed by GC-MS. scispace.com

The GC-MS analysis of these derivatives is typically performed on a low-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS or DB-5MS). scispace.comnih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Precursors

| Analyte Precursor | Derivatization Reagent | Derivative Type |

|---|---|---|

| Ethylene Glycol | BSTFA (with 1% TMCS) | Trimethylsilyl (TMS) ether |

| Ethylene Glycol | Phenylboronic Acid | Cyclic boronate ester |

| Trichloroacetic Acid | Acidified Methanol | Methyl ester |

The use of these advanced derivatization and chromatographic techniques enables comprehensive and reliable research on Ethylene glycol bis(trichloroacetate), from purity assessment to the characterization of related substances.

Application of Triple Quadrupole Mass Spectrometry (GC-QqQ-MS/MS) for Quantitative Analysis

Gas chromatography coupled with triple quadrupole mass spectrometry (GC-QqQ-MS/MS) stands as a highly selective and sensitive method for the quantitative analysis of Ethylene glycol bis(trichloroacetate) and related glycol compounds. nih.gov This technique is particularly advantageous over single quadrupole GC-MS due to its enhanced selectivity, which is crucial when analyzing complex matrices. nih.gov The GC-QqQ-MS/MS operates in multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions, thereby significantly reducing background noise and improving the signal-to-noise ratio for the analyte of interest. nih.govnih.gov

For the analysis of glycols, this method often involves a derivatization step to improve the volatility and chromatographic behavior of the compounds. nih.govnih.gov However, for some applications, direct analysis without derivatization is possible, simplifying the sample preparation process. nih.gov The selection of appropriate ion transitions in MRM mode is critical for achieving high selectivity and sensitivity. For instance, in the analysis of ethylene glycol, specific transitions such as 62.00 > 33.30 m/z (quantifier) and 62.00 > 31.30 m/z (qualifier) are utilized. nih.gov The method's validation according to International Council for Harmonisation (ICH) guidelines ensures its accuracy, precision, and linearity over a specified concentration range. nih.gov

The quantitative capabilities of GC-QqQ-MS/MS are demonstrated by its low limits of detection (LOD) and quantification (LLOQ). For ethylene glycol, an LLOQ of 1.0 μg/mL has been reported, showcasing the method's suitability for trace-level analysis. nih.gov

Internal Standard Methodologies for Analytical Accuracy

To ensure the accuracy and precision of quantitative analyses, particularly in complex sample matrices, the use of an internal standard (IS) is indispensable. nih.gov The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. For the analysis of Ethylene glycol bis(trichloroacetate) and its parent compounds, a suitable internal standard should have similar chemical and physical properties to the analyte but be clearly distinguishable by the detector.

In the GC-MS/MS analysis of glycols, deuterated analogues of the analytes, such as ethylene glycol-d4, are often employed as internal standards. nih.govnih.gov These isotopically labeled standards co-elute with the target analytes and exhibit similar ionization and fragmentation behavior, making them ideal for correcting analytical variability. nih.gov Other compounds, such as 1,3-butanediol (B41344) or 2,2,2-trichloroethanol (B127377), have also been successfully used as internal standards in the GC-MS analysis of glycols. nih.govwho.int The choice of the internal standard depends on the specific requirements of the analytical method, including the matrix and the target analytes. For instance, in a study quantifying ethylene and diethylene glycol in pediatric syrups, 2,2,2-trichloroethanol was used as the internal standard. nih.gov

The use of an internal standard is a critical component of validated analytical methods, contributing to the reliability of the quantitative data obtained. nih.gov

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for the structural elucidation of Ethylene glycol bis(trichloroacetate). The technique provides information about the molecular weight of the compound through the detection of the molecular ion (M+) or a protonated/adducted molecule (e.g., [M+H]+, [M+Na]+). gcms.czupce.cz The molecular formula of Ethylene glycol bis(trichloroacetate) is C6H4Cl6O4, with a corresponding molecular weight of approximately 352.79 g/mol . sielc.com

The table below summarizes the key mass spectrometry data for Ethylene glycol bis(trichloroacetate).

| Property | Value |

| Molecular Formula | C6H4Cl6O4 |

| Molecular Weight | 352.791 g/mol |

| InChI Key | SSDZRWBPFCFZGB-UHFFFAOYSA-N |

| Common Synonyms | Ethane-1,2-diyl bis(trichloroacetate), Acetic acid, 2,2,2-trichloro-, 1,2-ethanediyl ester |

Table generated from data in search result sielc.com

Spectrophotometric Approaches for Related Glycol Derivatives

Spectrophotometric methods offer a simpler and more accessible alternative for the quantitative analysis of glycol derivatives, although they may lack the selectivity of mass spectrometry-based methods. nih.gov Direct UV/Vis spectrophotometry is generally not suitable for underivatized ethylene glycol as it does not possess a strong chromophore. researchgate.netsigmaaldrich.com Therefore, derivatization is often necessary to introduce a UV-absorbing moiety to the glycol molecule. researchgate.net

One approach involves the oxidation of glycols to their corresponding aldehydes, which can then be reacted with a chromogenic reagent such as 3-methyl-2-benzothiazolinone hydrazone hydrochloride to produce a colored product that can be measured spectrophotometrically. nih.gov Another strategy is to derivatize the hydroxyl groups of the glycols with a UV-active compound like benzoyl chloride. upce.cz The resulting benzoyl derivatives exhibit strong UV absorbance, allowing for sensitive detection by HPLC with a UV detector. upce.cz For instance, the dibenzoyl derivatives of glycols can be detected at a wavelength of 237 nm. upce.cz

While spectrophotometric methods can be effective, they are more susceptible to interference from other compounds in the sample matrix that may also absorb at the analytical wavelength. researchgate.net Therefore, careful sample preparation and method validation are crucial to ensure the accuracy of the results.

Microscopic and Diffraction Techniques for Material Characterization

Electron Microscopy and X-ray Diffraction for Solid-State Analysis (Contextualized from glycol metabolites)

While direct analysis of Ethylene glycol bis(trichloroacetate) using electron microscopy and X-ray diffraction is not detailed in the provided results, the application of these techniques to its metabolites, particularly calcium oxalate (B1200264), provides valuable context for solid-state characterization. In cases of ethylene glycol poisoning, the metabolic pathway leads to the formation of oxalic acid, which precipitates as calcium oxalate crystals in various tissues. nih.govresearchgate.net

Urine microscopy is a rapid diagnostic tool used to identify the characteristic shapes of calcium oxalate monohydrate (cigar or rod-like) and dihydrate (envelope-shaped) crystals, which are indicative of ethylene glycol ingestion. nih.govnih.gov These microscopic observations can be confirmed and further characterized by X-ray powder diffraction (XRD). nih.gov XRD analysis provides detailed information about the crystal structure and composition of the solid material. For example, XRD has been used to definitively identify urinary crystals as calcium oxalate monohydrate by matching the observed diffraction pattern to known standards. nih.gov

Field-emission scanning electron microscopy (FE-SEM) can provide high-resolution images of the crystal morphology. icm.edu.pl In the broader context of materials science, XRD is also used to study the crystallinity and microstructure of materials containing ethylene glycol, such as certain clay minerals. icm.edu.plresearchgate.net These techniques, therefore, represent powerful tools for the solid-state analysis of crystalline materials related to ethylene glycol and its derivatives.

Theoretical and Computational Chemistry Studies on Ethylene Glycol Bis Trichloroacetate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules. For ethylene (B1197577) glycol bis(trichloroacetate, these investigations provide a foundation for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to balance accuracy and computational cost, making it well-suited for studying molecules like ethylene glycol bis(trichloroacetate). chemrxiv.org DFT methods are used to determine the ground-state electronic structure, providing insights into electron distribution, molecular orbital energies, and electrostatic potential. These properties are crucial for predicting the molecule's reactivity and intermolecular interactions.

In a typical DFT study of ethylene glycol bis(trichloroacetate), the electron density would be calculated to visualize regions of high and low electron density. The presence of highly electronegative chlorine and oxygen atoms would lead to significant polarization of the molecule. The carbonyl carbons of the acetate (B1210297) groups and the C-Cl bonds would be identified as electrophilic sites, susceptible to nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also key descriptors of reactivity. The HOMO is expected to be localized around the oxygen atoms of the carbonyl groups, while the LUMO would likely be centered on the antibonding orbitals of the C-Cl bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | Dependent on level of theory | Indicator of molecular stability |

| HOMO Energy | ~ -8.5 eV (estimated) | Region of electron donation (nucleophilicity) |

| LUMO Energy | ~ -1.2 eV (estimated) | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 7.3 eV (estimated) | Indicator of chemical reactivity and electronic transitions |

| Dipole Moment | ~ 3.5 D (estimated) | Reflects the overall polarity of the molecule |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethylene glycol backbone allows for multiple conformational isomers of ethylene glycol bis(trichloroacetate). Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, thereby mapping out the potential energy surface (PES).

For ethylene glycol bis(trichloroacetate), the key dihedral angles are along the O-C-C-O backbone and the C-O bonds of the ester groups. The relative orientations of the two bulky trichloroacetate (B1195264) groups are expected to be a major determinant of conformational preference. Steric hindrance between the large trichloroacetate groups will likely disfavor conformations where these groups are in close proximity. The PES would reveal the low-energy conformers, which are the most populated at a given temperature, and the transition states that connect them. Studies on similar molecules like ethylene glycol have shown the importance of gauche and anti conformations, and similar trends are expected for its bis(trichloroacetate) derivative. youtube.com

The stability of different conformers is governed by a delicate balance of intramolecular interactions. In ethylene glycol bis(trichloroacetate), these include steric repulsion between the bulky trichloroacetate groups and the chlorine atoms, as well as dipole-dipole interactions between the polar C=O and C-Cl bonds. The anomeric effect, a stereoelectronic effect involving the interaction between a lone pair on an oxygen atom and an adjacent antibonding orbital, may also play a role in stabilizing certain conformations.

Solvent effects are crucial in determining the conformational equilibrium. In a polar solvent, conformations with a larger dipole moment will be preferentially stabilized. Conversely, in a nonpolar solvent, intramolecular interactions will be the dominant factor. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. A computational study on ethylene glycol with water molecules highlighted the significant role of hydrogen bonding in stabilizing specific conformers. researchgate.net

| Interaction Type | Description | Effect on Conformation |

|---|---|---|

| Steric Hindrance | Repulsion between the bulky trichloroacetate groups. | Disfavors syn-periplanar conformations. |

| Dipole-Dipole Interactions | Interactions between the polar C=O and C-Cl bonds. | Can be attractive or repulsive depending on the orientation. |

| Anomeric Effect | Interaction between oxygen lone pairs and adjacent σ* orbitals. | May stabilize specific gauche conformations. |

| Solvent Effects (Polar) | Stabilization of conformations with a large dipole moment. | Favors more extended conformations. |

| Solvent Effects (Nonpolar) | Intramolecular interactions dominate. | Favors conformations with stabilizing intramolecular interactions. |

Basis Set Selection and Basis Set Superposition Error (BSSE) Correction

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. libretexts.org For a molecule containing heavy atoms like chlorine, it is essential to use a basis set that includes polarization and diffuse functions to accurately describe the electron distribution. Common choices include Pople-style basis sets (e.g., 6-31G*, 6-31+G**) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). wikipedia.org

Basis Set Superposition Error (BSSE) is an artifact that can arise in calculations of interaction energies between molecular fragments. wikipedia.org It leads to an artificial lowering of the energy of a complex because each fragment "borrows" basis functions from the other. wikipedia.org While more critical for intermolecular interactions, intramolecular BSSE can also affect the calculation of conformational energies, especially in large, flexible molecules. The counterpoise correction method is the most common approach to correct for BSSE. joaquinbarroso.comnumberanalytics.com This involves calculating the energies of the molecular fragments in the full basis set of the entire molecule. joaquinbarroso.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the prediction of reaction pathways that may be difficult to study experimentally.

Transition State Characterization and Reaction Pathway Prediction

For ethylene glycol bis(trichloroacetate), a potential reaction of interest is its hydrolysis, which would lead to the formation of ethylene glycol and trichloroacetic acid. Computational methods can be used to model this reaction by identifying the transition state structure for the nucleophilic attack of a water molecule on one of the carbonyl carbons. The transition state is a first-order saddle point on the potential energy surface, and its structure provides valuable information about the geometry and energy of the activated complex.

| Parameter | Calculated Value (Hypothetical) | Interpretation |

|---|---|---|

| Activation Energy (Ea) | 15-25 kcal/mol | Energy barrier for the reaction to occur. |

| Reaction Energy (ΔE) | -5 to -15 kcal/mol | Overall energy change of the reaction (exothermic). |

| Key Transition State Bond Distances | C-O (carbonyl): elongated O-H (water): elongated C-O (water): forming | Indicates the bonds being broken and formed in the transition state. |

| Imaginary Frequency | ~ -400 cm-1 | Confirms the structure as a true transition state. |

Calculation of Rate Constants and Activation Parameters

The hydrolysis of esters can proceed through different mechanisms, including acid-catalyzed, base-catalyzed, and neutral hydrolysis. epa.gov For esters with highly electronegative groups like the trichloroacetate group, the electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

In the case of ethyl trichloroacetate, studies have shown that the hydrolysis rate increases non-linearly with increasing hydronium ion concentration, suggesting a complex mechanism that may not follow a simple acid-catalyzed pathway. acs.org This is attributed to the unsymmetrically catalyzed partition of a tetrahedral intermediate formed during the water-catalyzed addition to the carbonyl group. acs.org It is plausible that Ethylene glycol bis(trichloroacetate) would exhibit similar kinetic behavior, with the added complexity of having two ester groups that can undergo hydrolysis.

Computational approaches, such as Density Functional Theory (DFT) and ab initio methods, can be employed to model the reaction pathway for the hydrolysis of Ethylene glycol bis(trichloroacetate). These calculations can determine the structures of the reactants, transition states, and products, and from these, the activation energy (Ea) can be calculated. The rate constant (k) can then be estimated using the Arrhenius equation or more sophisticated methods like Transition State Theory (TST).

Table 1: Illustrative Activation Parameters for Ester Hydrolysis (Contextualized)

| Ester | Reaction Condition | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| Methyl Trifluoroacetate | Neutral Hydrolysis in t-butyl alcohol-water | Data not available | Data not available |

| Chloromethyl Dichloroacetate | Neutral Hydrolysis in t-butyl alcohol-water | Data not available | Data not available |

Note: This table is illustrative. Specific activation parameters for Ethylene glycol bis(trichloroacetate) are not available in the literature. The listed compounds are examples of halogenated esters for which such parameters have been studied. rsc.org

The activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further details about the transition state. cdnsciencepub.com A large negative ΔS‡, for instance, would suggest a highly ordered transition state, which is common in bimolecular reactions. For the hydrolysis of Ethylene glycol bis(trichloroacetate), computational studies would be invaluable in elucidating the step-wise hydrolysis of the two ester groups and the corresponding activation barriers for each step.

Microsolvation Effects on Reaction Dynamics

Microsolvation, the explicit consideration of a small number of solvent molecules interacting with a solute, is a powerful computational tool to understand the role of the immediate solvent environment on reaction dynamics. The interactions between the solute and the first few solvent molecules can significantly alter the potential energy surface of a reaction, affecting reaction rates and mechanisms.

For Ethylene glycol bis(trichloroacetate), the bulky and highly polar trichloroacetate groups would be expected to have strong, specific interactions with polar solvent molecules like water. These interactions can stabilize or destabilize the transition state of a reaction, such as hydrolysis. For instance, hydrogen bonding between water molecules and the carbonyl oxygen of the ester group can facilitate nucleophilic attack by another water molecule.

Computational studies on the microsolvation of similar molecules, like trichloroacetic acid, have shown that the solvent can play a direct chemical role in the reaction, for example, by participating in proton transfer steps. acs.orgiisc.ac.in In the hydrolysis of Ethylene glycol bis(trichloroacetate), a few water molecules could form a hydrogen-bonded network that facilitates the proton transfers necessary for the formation and breakdown of the tetrahedral intermediate.

Direct dynamics simulations, where the trajectories of the atoms are calculated on-the-fly from electronic structure calculations, can provide a detailed picture of the role of individual solvent molecules in the reaction. These simulations can reveal how the solvent molecules rearrange during the reaction, how they participate in energy transfer, and how they influence the branching between different reaction pathways.

Molecular Dynamics and Simulation Studies

Solvent-Solute Interactions and Aggregation Behavior (Contextualized from ethylene glycol)

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the behavior of molecules in the liquid phase. While specific MD studies on Ethylene glycol bis(trichloroacetate) are not prevalent, extensive research on the parent molecule, ethylene glycol, provides a foundation for understanding its potential behavior in solution. researchgate.netnih.gov

Ethylene glycol is known for its ability to form extensive hydrogen bond networks, both intramolecularly and intermolecularly. nih.gov This is due to the presence of two hydroxyl groups. The introduction of the large, non-polar, and electron-withdrawing trichloroacetate groups in Ethylene glycol bis(trichloroacetate) would drastically alter these interactions. The capacity for hydrogen bonding from the ethylene glycol backbone is eliminated, and the primary sites for interaction with polar solvents would be the carbonyl oxygens of the ester groups.

In a polar solvent like water, the trichloroacetate groups would likely orient themselves to minimize unfavorable interactions, while the ester groups could form hydrogen bonds with water molecules. In non-polar solvents, the aggregation behavior would be dominated by van der Waals interactions between the large trichloroacetate moieties.

MD simulations of Ethylene glycol bis(trichloroacetate) could provide detailed information on:

Solvation Structure: The arrangement of solvent molecules around the solute, including the radial distribution functions for different atom pairs.

Conformational Preferences: The distribution of dihedral angles within the molecule, which would be significantly influenced by the bulky ester groups.

Aggregation: The tendency of solute molecules to self-associate in different solvents.

Table 2: Comparison of Expected Interaction Properties

| Property | Ethylene Glycol | Ethylene glycol bis(trichloroacetate) (Expected) |

| Primary Intermolecular Interaction | Hydrogen Bonding | Dipole-dipole and van der Waals interactions |

| Solubility in Water | High | Low |

| Aggregation in Non-polar Solvents | Low | Potentially High |

Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational methods are increasingly used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, aiding in the identification and characterization of molecules.

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods. researchgate.net For Ethylene glycol bis(trichloroacetate), the chemical shifts of the protons on the ethylene bridge would be significantly affected by the strong electron-withdrawing effect of the trichloroacetate groups, shifting them downfield compared to ethylene glycol.

Table 3: Predicted ¹H NMR Chemical Shifts (Illustrative)

| Proton Environment | Ethylene Glycol (Experimental, in CDCl₃) | Ethylene glycol bis(trichloroacetate) (Predicted) |

| -CH₂- | ~3.7 ppm | Expected to be > 4.0 ppm |

Note: The predicted value for Ethylene glycol bis(trichloroacetate) is an estimation based on chemical principles. Actual computational prediction would require specific calculations.

Various computational approaches, including machine learning models trained on large spectral databases, are also emerging as powerful tools for NMR prediction. nih.gov

IR Spectroscopy:

The IR spectrum of Ethylene glycol bis(trichloroacetate) would be dominated by the strong absorption bands of the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds. The C=O stretching frequency in esters typically appears in the range of 1735-1750 cm⁻¹. The presence of the electron-withdrawing chlorine atoms on the α-carbon would be expected to shift this band to a higher frequency. The C-Cl stretching vibrations would appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Computational methods, particularly DFT, can calculate the vibrational frequencies and their corresponding intensities with high accuracy, providing a theoretical IR spectrum that can be compared with experimental data for structural confirmation. rsc.org

Advanced Materials Science and Polymer Research Applications

Investigation of Plasticizing Mechanisms in Polymer Systems Incorporating Trichloroacetate (B1195264) Esters

Trichloroacetate esters, including ethylene (B1197577) glycol bis(trichloroacetate), have been investigated for their utility as plasticizers in various resin systems. google.com Plasticizers are additives that increase the flexibility and durability of polymers. The incorporation of ethylene glycol bis(trichloroacetate) into resins like cellulose (B213188) acetate (B1210297) has been shown to serve a dual purpose: it acts as a plasticizer and, due to its high chlorine content, imparts flame retardant properties to the material. google.com

The plasticizing effect is achieved by the insertion of the ester molecules between the polymer chains, which reduces the intermolecular forces and allows for greater chain mobility. This increased mobility results in a softer, more pliable material. Research has also highlighted the importance of stabilizing these esters to prevent the evolution of hydrogen chloride, which can degrade the polymer matrix over time, particularly when exposed to heat. google.com The use of alkene oxides as stabilizers has been found to significantly improve the long-term stability of cellulose acetate plasticized with ethylene glycol bis(trichloroacetate). google.com

Integration into Functional Polymer Architectures

The integration of specific chemical functionalities into polymer backbones is a key strategy for developing materials with tailored properties. While direct studies on the copolymerization of ethylene glycol bis(trichloroacetate) are not extensively detailed in the provided search results, the behavior of structurally related vinyl ethers provides significant context for potential applications.

Modification of Polymer Properties via Copolymerization Strategies (Contextualized from vinyl ethers)

Copolymerization is a powerful tool for modifying polymer properties. For instance, vinyl ethers can be copolymerized with other monomers to enhance characteristics such as tensile strength and resistance to contamination. chemicalbook.com In a similar vein, incorporating a monomer like ethylene glycol bis(trichloroacetate) into a polymer chain could introduce specific functionalities. The trichloroacetate groups, for example, could be leveraged for their reactivity or their influence on the polymer's polarity and solubility.

The copolymerization of vinyl ethers with electron-deficient monomers often proceeds readily and can lead to the formation of alternating copolymers. researchgate.netrsc.org This suggests that a monomer containing trichloroacetate groups might be copolymerized with electron-rich monomers to create polymers with novel architectures and properties. The resulting copolymers could exhibit a combination of properties derived from both monomer units, opening possibilities for creating materials with, for example, enhanced thermal stability or specific chemical resistance profiles.

Synthesis of Hydroxyl-Containing Polymers through Cationic and Radical Polymerization

The synthesis of polymers with pendant hydroxyl groups is of significant interest for applications requiring hydrophilicity, such as in biomedicine and surface coatings. chemicalbook.com Di(ethylene glycol) vinyl ether (DEGMVE), which possesses a hydroxyl group, can be polymerized via both cationic and radical polymerization methods to produce water-soluble or water-swellable polymers. chemicalbook.com

While ethylene glycol bis(trichloroacetate) does not inherently contain a hydroxyl group, its synthesis originates from ethylene glycol. redriver.team It is conceivable that synthetic strategies could be developed to partially hydrolyze the trichloroacetate ester groups on a polymer derived from this monomer, thereby generating hydroxyl functionalities along the polymer chain.

Cationic polymerization is a common method for polymerizing vinyl ethers, as the ether oxygen stabilizes the propagating carbocation. chemicalbook.comacs.orgnih.govrsc.orgnih.govrsc.org Radical polymerization of vinyl ethers is typically more challenging but can be achieved, particularly for those containing hydroxyl groups or in the presence of specific additives. researchgate.netrsc.org These polymerization techniques could potentially be adapted for monomers containing trichloroacetate groups, offering pathways to new polymer structures.

Surface Modification and Coating Technologies

Surface modification is crucial for controlling the interaction of materials with their environment. Plasma polymerization is a versatile technique for creating thin, functional coatings on a variety of substrates.

Plasma Polymerization for Nanoscale Functional Coatings (Contextualized from di(ethylene glycol) vinyl ether)

Plasma polymerization of vinyl ether monomers, such as di(ethylene glycol) vinyl ether (DEGMVE), has been successfully employed to create nanoscale functional coatings. chemicalbook.com This process involves the fragmentation and polymerization of the monomer in a plasma environment, leading to the deposition of a thin, highly cross-linked polymer film. These coatings can be designed to exhibit specific properties, such as resistance to protein adsorption, which is valuable for biomedical applications. chemicalbook.comnih.gov

The physical and chemical properties of plasma-polymerized films, including their hydrophilicity and surface roughness, can be precisely controlled by adjusting the plasma operating conditions, such as the applied voltage and deposition time. researchgate.net While direct plasma polymerization of ethylene glycol bis(trichloroacetate) is not documented in the provided results, the principles established with similar ethylene glycol-based vinyl ethers suggest that it could be a viable precursor for depositing functional coatings. The presence of chlorine in the monomer could lead to coatings with unique surface energies and chemical reactivities.

Conductivity Enhancement in Organic Electronic Materials

The development of conductive organic materials is a cornerstone of modern electronics, enabling applications such as flexible displays and organic solar cells. sigmaaldrich.com The conductivity of polymer-based materials can be influenced by a variety of factors, including their chemical structure and the presence of additives.

While there is no direct evidence in the provided search results for the use of ethylene glycol bis(trichloroacetate) to enhance conductivity, the role of plasticizers and additives in polymer electrolytes offers some insight. The addition of plasticizers to polymer electrolytes can increase ionic conductivity by lowering the glass transition temperature and increasing the amorphous phase content of the polymer, which facilitates ion transport. ijareeie.comresearchgate.net

Interactive Data Table: Properties of Ethylene Glycol Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Ethylene glycol bis(trichloroacetate) | C6H4Cl6O4 | 352.791 | Not available | Not available | Not available |

| Di(ethylene glycol) vinyl ether | C6H12O3 | 132.16 | 196 | 0.968 | 1.448 |

| Ethylene glycol bis(dichloroacetate) | C6H6Cl4O4 | Not available | Not available | Not available | Not available |

| Tri(ethylene glycol) bis(chloroformate) | Not available | Not available | Not available | Not available | Not available |

Solvent Annealing Effects of Ethylene Glycol on Conducting Polymers (e.g., PEDOT-PSS)

There is no scientific literature or research data available that details the use or effects of Ethylene Glycol Bis(trichloroacetate) as a solvent or additive for the solvent annealing of conducting polymers like PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate). The established body of research in this area primarily focuses on other compounds, most notably the parent compound, ethylene glycol.

Elucidation of Conductivity Enhancement Mechanisms

Consistent with the lack of application in solvent annealing, there is no research elucidating any potential conductivity enhancement mechanisms in conducting polymers that could be attributed to Ethylene Glycol Bis(trichloroacetate). Scientific investigations have not explored this compound for the purpose of modifying or enhancing the electrical properties of polymers. scribd.comdokumen.pubsciencenet.cnepa.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Ethylene glycol bis(trichloroacetate) |

| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) |

| Ethylene Glycol |

Conclusion and Future Directions in Ethylene Glycol Bis Trichloroacetate Research

Summary of Key Academic Contributions

No specific key academic contributions for Ethylene (B1197577) glycol bis(trichloroacetate) could be identified through the conducted search. Research on related compounds suggests that contributions, if they exist, would likely be in the areas of polymer chemistry or as a synthetic intermediate.

Identification of Emerging Research Frontiers

Given the lack of current research, any investigation into Ethylene glycol bis(trichloroacetate) would represent an emerging frontier. Potential areas of study could include:

Polymer Synthesis: Investigating its potential as a monomer or comonomer in polymerization reactions. The trichloroacetate (B1195264) groups could offer unique reactivity or result in polymers with interesting properties.

Organic Synthesis: Exploring its use as a building block or reagent in the synthesis of other organic molecules. The electron-withdrawing nature of the trichloroacetate groups could influence reaction pathways.

Materials Science: Examining the properties of materials incorporating this compound, such as thermal stability, flame retardancy, or optical properties.

Potential for Interdisciplinary Collaborations and Novel Applications in Academic Chemistry

Hypothetical interdisciplinary collaborations could involve:

Polymer and Materials Scientists: To explore the creation and characterization of new polymers and materials.

Computational Chemists: To model the reactivity and properties of the molecule to guide experimental work.

Analytical Chemists: To develop new methods for its detection and characterization, and to explore its use as a standard or reagent in new analytical techniques.

Without dedicated research, any discussion of novel applications remains speculative.

Q & A

Q. What are the recommended methods for synthesizing ethylene glycol bis(trichloroacetate) with high purity?

Ethylene glycol bis(trichloroacetate) is synthesized via esterification of ethylene glycol with trichloroacetic acid under controlled anhydrous conditions. A typical procedure involves reacting trichloroacetic acid with ethylene glycol derivatives (e.g., tetramethylethylene oxide) in a non-polar solvent like benzene, followed by distillation under reduced pressure (e.g., 0.05 mm Hg) to isolate the product . Purification via preparative gas-liquid partition chromatography (glpc) on polar stationary phases (e.g., DEGS) ensures removal of monoester byproducts. Purity is confirmed using IR spectroscopy (C=O stretch at ~1760 cm⁻¹) and ¹H NMR (characteristic methyl and hydroxyl peaks) .

Q. How should researchers handle and store ethylene glycol bis(trichloroacetate) to prevent decomposition?

The compound is sensitive to hydrolysis, particularly in alkaline conditions. Storage recommendations include:

- Temperature : Below 25°C in airtight containers to avoid melting (reported mp = 40.3°C) .

- Solvent compatibility : Avoid aqueous solutions; use anhydrous organic solvents (e.g., cyclohexane, acetonitrile) for stock solutions .

- pH control : Exposure to borax or other alkaline agents accelerates decomposition into trichloroacetic acid and ethylene glycol derivatives .

Q. What spectroscopic techniques are effective in characterizing the structural integrity of ethylene glycol bis(trichloroacetate)?

Key methods include:

- Infrared (IR) spectroscopy : Confirm ester carbonyl groups at 1760 cm⁻¹ and hydroxyl groups (if present) at 3590–3000 cm⁻¹ .

- ¹H NMR : Identify methylene (-CH₂-) and methyl (-CH₃) groups in the glycol backbone. For example, singlet peaks at δ 8.37–8.71 ppm correspond to methyl groups in pinacol-derived analogs .

- Mass spectrometry (MS) : Validate molecular weight (MW = 352.8 g/mol) via high-resolution MS .

Advanced Research Questions

Q. How can researchers reconcile contradictory observations of sodium trichloroacetate’s salting-out effects despite polymer-ion interactions?

Sodium trichloroacetate exhibits a dual behavior: (1) weak hydration promotes ion-polymer interactions (e.g., with poly(N-isopropylacrylamide)), and (2) salting-out occurs due to anion-induced electrostatic stabilization. This contradiction is resolved by considering surface partitioning of anions. Weakly hydrated anions like trichloroacetate accumulate at polymer interfaces, reducing solubility via charge screening, even if specific ion-polymer binding occurs. Experimental validation involves quartz crystal microbalance (QCM) and dynamic light scattering (DLS) to quantify phase separation thresholds .

Q. What computational and experimental approaches are used to determine the hyperpolarizability of ethylene glycol bis(trichloroacetate) derivatives?

Hyperpolarizability (β, γ) is critical for nonlinear optical materials. For trichloroacetate-containing crystals (e.g., melaminium bis(trichloroacetate) monohydrate):

- Experimental : Electric-field-induced second harmonic (EFISH) generation measures γ coefficients. Reported γ values reach -68,346 ×10⁻³⁰ esu for tartrate analogs .

- Computational : Density functional theory (DFT) calculates directional components (e.g., γxxxx, γXZXZ) to correlate with hydrogen bonding and electron cloud deformation .

Q. How does ethylene glycol bis(trichloroacetate) influence the dielectric properties of solvent mixtures in electrochemical studies?

In ethylene glycol-water mixtures, trichloroacetate anions reduce static permittivity due to their low hydration capacity. This is attributed to disrupted hydrogen bonding networks, quantified via dielectric relaxation spectroscopy. For example, mixtures rich in ethylene glycol show permittivity deviations of ~5–10% compared to theoretical predictions, requiring corrections in electrochemical modeling .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |